Cas no 312924-69-9 (N-(1-Benzyl-piperidin-4-yl)-isobutyramide)

N-(1-Benzyl-piperidin-4-yl)-isobutyramide is a synthetic organic compound featuring a piperidine core substituted with a benzyl group at the nitrogen position and an isobutyramide moiety at the 4-position. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active molecules. The benzyl-piperidine scaffold is known for its versatility in modulating central nervous system (CNS) targets, while the isobutyramide group may enhance metabolic stability and binding affinity. The compound’s well-defined stereochemistry and purity make it suitable for research applications in drug discovery, where precise molecular modifications are critical. Its synthetic accessibility further supports its use in exploratory studies.
N-(1-Benzyl-piperidin-4-yl)-isobutyramide structure
312924-69-9 structure
Product name:N-(1-Benzyl-piperidin-4-yl)-isobutyramide
CAS No:312924-69-9
MF:C16H24N2O
MW:260.37456
CID:1452365
PubChem ID:1530639

N-(1-Benzyl-piperidin-4-yl)-isobutyramide Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 2-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-
    • N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
    • N-(1-benzylpiperidin-4-yl)isobutyramide
    • 312924-69-9
    • N-(1-Benzyl-piperidin-4-yl)-isobutyramide
    • STK012158
    • SCHEMBL3306841
    • CHEMBL4089518
    • DTXSID90364148
    • JVFAKLWNQPCTQG-UHFFFAOYSA-N
    • N-(1-benzyl-4-piperidyl)-2-methyl-propanamide
    • Oprea1_472165
    • DB-320152
    • BDBM50250322
    • AKOS003820004
    • Inchi: InChI=1S/C16H24N2O/c1-13(2)16(19)17-15-8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19)
    • InChI Key: JVFAKLWNQPCTQG-UHFFFAOYSA-N
    • SMILES: CC(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2

Computed Properties

  • Exact Mass: 260.18902
  • Monoisotopic Mass: 260.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.34

N-(1-Benzyl-piperidin-4-yl)-isobutyramide Security Information

N-(1-Benzyl-piperidin-4-yl)-isobutyramide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B704985-500mg
N-(1-Benzyl-piperidin-4-yl)-isobutyramide
312924-69-9
500mg
$ 340.00 2022-06-06
TRC
B704985-100mg
N-(1-Benzyl-piperidin-4-yl)-isobutyramide
312924-69-9
100mg
$ 95.00 2022-06-06
TRC
B704985-50mg
N-(1-Benzyl-piperidin-4-yl)-isobutyramide
312924-69-9
50mg
$ 70.00 2022-06-06

Additional information on N-(1-Benzyl-piperidin-4-yl)-isobutyramide

N-(1-Benzyl-piperidin-4-yl)-isobutyramide: A Comprehensive Overview

N-(1-Benzyl-piperidin-4-yl)-isobutyramide, with the CAS number 312924-69-9, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzyl-substituted piperidine moiety with an isobutyramide group. The combination of these structural elements imparts distinct pharmacological properties, making it a subject of interest for various therapeutic applications.

The chemical structure of N-(1-Benzyl-piperidin-4-yl)-isobutyramide can be described as follows: the central piperidine ring is substituted with a benzyl group at the 1-position, and the 4-position is functionalized with an isobutyramide group. This arrangement provides a balance between lipophilicity and hydrophilicity, which is crucial for optimizing the compound's bioavailability and pharmacokinetic profile.

Recent studies have explored the potential therapeutic applications of N-(1-Benzyl-piperidin-4-yl)-isobutyramide. One notable area of research is its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. N-(1-Benzyl-piperidin-4-yl)-isobutyramide has been shown to exhibit selective binding to specific GPCRs, which could make it a valuable tool for developing novel treatments for neurological disorders, such as Parkinson's disease and Alzheimer's disease.

In addition to its potential as a GPCR modulator, N-(1-Benzyl-piperidin-4-yl)-isobutyramide has also been investigated for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Preclinical studies have demonstrated that N-(1-Benzyl-piperidin-4-yl)-isobutyramide can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the development of anti-inflammatory drugs.

The pharmacokinetic properties of N-(1-Benzyl-piperidin-4-yl)-isobutyramide have also been extensively studied. Its lipophilic nature allows it to cross biological membranes efficiently, enhancing its bioavailability. However, the compound's metabolic stability and clearance rate are important considerations for its clinical development. Recent research has focused on optimizing these properties through structural modifications and formulation strategies to improve its therapeutic index.

Another area of interest is the potential use of N-(1-Benzyl-piperidin-4-yl)-isobutyramide in pain management. Chronic pain is a significant healthcare challenge, affecting millions of people worldwide. Traditional pain management strategies often come with side effects and limited efficacy. Studies have shown that N-(1-Benzyl-piperidin-4-yl)-isobutyramide can modulate pain pathways by interacting with specific receptors involved in nociception. This could lead to the development of new analgesic agents with improved safety profiles.

The safety profile of N-(1-Benzyl-piperidin-4-yl)-isobutyramide is another critical aspect of its evaluation. Preclinical toxicology studies have indicated that the compound exhibits low toxicity at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects in humans. Clinical trials are currently underway to assess the safety and efficacy of N-(1-Benzyl-piperidin-4-yl)-isobutyramide in various therapeutic indications.

In conclusion, N-(1-Benzyl-piperidin-4-yl)-isobutyramide (CAS No. 312924-69-9) is a promising compound with diverse therapeutic potential. Its unique chemical structure and pharmacological properties make it an attractive candidate for further development in areas such as neurological disorders, inflammatory diseases, and pain management. Ongoing research aims to optimize its pharmacokinetic properties and evaluate its safety profile, paving the way for potential clinical applications.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.